(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride
Description
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a chiral sulfonamide derivative featuring a piperidine ring linked to a propane sulfonamide group. Its stereochemistry at the piperidin-3-yl position (R-configuration) distinguishes it from its enantiomer and other analogs. This compound is commercially available (CAS No. 1349699-98-4) and is utilized in pharmaceutical research, particularly in studies targeting central nervous system (CNS) receptors due to its structural resemblance to bioactive molecules .
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGMZIQPFDIMB-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Reagents : (R)-Piperidin-3-amine (1.0 equiv), propane-2-sulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).
- Solvent : Dichloromethane (DCM) at 0–5°C, transitioning to room temperature.
- Workup : Aqueous extraction, followed by hydrochloric acid titration to precipitate the hydrochloride salt.
Yields typically range from 65–75%, with purity >95% confirmed by HPLC. Chiral integrity is preserved by maintaining low temperatures to minimize racemization.
Analytical Validation
- ¹H NMR (400 MHz, D₂O): δ 3.15–3.30 (m, 1H, piperidine-H3), 2.85–3.00 (m, 2H, piperidine-H2/H6), 2.60–2.75 (m, 2H, piperidine-H4/H5), 1.45–1.60 (m, 2H, piperidine-H1/H7), 1.30 (d, J = 6.8 Hz, 6H, sulfonamide-CH(CH₃)₂).
- HRMS : Calculated for C₈H₁₈ClN₂O₂S [M+H]⁺: 241.08; Found: 241.07.
Chiral Resolution of Racemic Intermediates
When the chiral amine precursor is unavailable, resolution techniques are employed. This approach is detailed in ACS studies on sulfonimidamide synthesis.
Diastereomeric Salt Formation
Enzymatic Resolution
- Lipase-Catalyzed Acetylation : Pseudomonas fluorescens lipase selectively acetylates the (S)-enantiomer of racemic piperidin-3-amine, leaving the (R)-amine for sulfonylation.
Nickel-Catalyzed Cross-Coupling for Sulfonamide Installation
Adapting methods from alkynyl sulfonamide chemistry, nickel-catalyzed coupling offers an alternative pathway:
Reaction Protocol
- Catalyst : Ni(acac)₂ (5 mol%), dppp ligand (10 mol%).
- Substrates : (R)-Piperidin-3-amine, propane-2-sulfonyl chloride.
- Conditions : Reflux in toluene for 12 hours.
This method achieves 60–70% yield but requires rigorous exclusion of moisture.
Hydrochloride Salt Formation
Final conversion to the hydrochloride salt is critical for stability:
- Acidification : The free base is dissolved in anhydrous ether, treated with HCl gas until pH ≈ 2.
- Crystallization : Slow evaporation yields crystalline (R)-N-(piperidin-3-yl)propane-2-sulfonamide hydrochloride (mp: 210–212°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Chirality (ee) | Key Advantage |
|---|---|---|---|---|
| Direct Sulfonylation | 75 | 98 | >99 | Short reaction time |
| Chiral Resolution | 50 | 95 | 90 | No chiral precursor required |
| Nickel Catalysis | 65 | 90 | >99 | Tolerance to steric hindrance |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceutical Synthesis
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride serves as a crucial intermediate in the synthesis of diverse pharmaceutical agents. Its unique structural features allow for the modification and development of compounds targeting neurological disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's piperidine ring enhances its interaction with biological targets, making it a valuable scaffold in drug design.
Biological Activities
Research has indicated that this compound exhibits promising biological activities, notably as an orexin type 2 receptor agonist. This receptor modulation is linked to potential therapeutic effects in metabolic disorders and sleep regulation. Additionally, derivatives of this compound have shown anticancer properties and antimicrobial activity against various pathogens, indicating its versatility in pharmacological applications.
Chemical Reactivity
Reactions Involving the Compound
The chemical reactivity of this compound includes:
- Nucleophilic Substitution: The sulfonamide functional group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, resulting in the formation of the corresponding amine and sulfonic acid.
- Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or reduced with lithium aluminum hydride, enabling further chemical transformations.
Case Studies and Research Findings
-
Neurodegenerative Disease Research:
Studies have explored the efficacy of this compound as a therapeutic agent for neurodegenerative diseases. Its role as an orexin receptor agonist suggests potential benefits in managing symptoms associated with these conditions. -
Anticancer Properties:
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies reported IC50 values indicating effective inhibition of cell growth in breast, ovarian, and colorectal cancer models . -
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest that it may serve as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ®-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into three groups: enantiomers, piperidine-based sulfonamides, and related CNS-active molecules.
Enantiomeric Comparison: (S)-N-(Piperidin-3-yl)propane-2-sulfonamide Hydrochloride
The (S)-enantiomer (CAS No. 1349702-29-9) shares identical molecular weight and functional groups but differs in stereochemistry. For example, (R)-enantiomers of piperidine derivatives frequently show higher selectivity for dopamine or serotonin receptors compared to (S)-forms in preclinical studies.
Piperidine-Based Sulfonamide Derivatives
- N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide dihydrochloride (CAS No. 66611-37-8): This analog replaces the propane sulfonamide group with a pyridinecarboximidamide moiety. The addition of a hydroxypropoxy linker enhances solubility but reduces blood-brain barrier permeability compared to the target compound .
- Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer): A structurally distinct piperidine derivative with CNS stimulant properties. Unlike the target molecule, Pipradrol lacks a sulfonamide group but shares affinity for dopamine reuptake inhibition, highlighting the piperidine ring’s role in neuroactivity .
Hydrochloride Salts of CNS-Targeting Molecules
- Ethylphenidate Hydrochloride : A psychostimulant with a piperidine core but modified with a methylphenidate-like ester group. Its pharmacokinetic profile (e.g., shorter half-life) contrasts with the sulfonamide-based stability of the target compound .
- 4,4'-Dimethylaminorex Hydrochloride (4,4'-DMAR HCl): A stimulant with a bicyclic amine structure. Unlike the target molecule, 4,4'-DMAR HCl exhibits higher serotonergic activity, emphasizing the sulfonamide group’s role in modulating receptor specificity .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The (R)-enantiomer’s configuration likely enhances receptor binding due to spatial compatibility with chiral binding pockets, a hypothesis supported by studies on analogous piperidine derivatives .
- Sulfonamide vs. Carboximidamide : The sulfonamide group in the target compound improves metabolic stability compared to the hydrolytically sensitive carboximidamide group in CAS 66611-37-8 .
- Commercial Accessibility : Both (R)- and (S)-enantiomers are marketed by suppliers like ECHEMI and Crysdot LLC, indicating their relevance in medicinal chemistry workflows .
Biological Activity
(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride is a sulfonamide compound notable for its potential biological activities, particularly as an orexin type 2 receptor agonist. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a propane-2-sulfonamide moiety, contributing to its unique chemical properties. The sulfonamide functional group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its specific chiral configuration enhances its interaction with biological targets, which is crucial for its pharmacological profile .
The primary mechanism of action involves the binding of this compound to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:
- Inhibition of enzyme activity : The compound may inhibit enzymes involved in metabolic pathways.
- Alteration of receptor signaling pathways : Its role as an orexin type 2 receptor agonist suggests potential effects on sleep regulation and energy metabolism .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Neurodegenerative Diseases : Studies suggest potential therapeutic applications in neurodegenerative conditions through modulation of orexin receptors .
- Metabolic Disorders : Its agonistic action on orexin receptors may influence appetite regulation and energy balance, making it a candidate for treating obesity or related metabolic disorders .
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity against various cancer cell lines .
- Antimicrobial Activity : Some research has shown efficacy against certain pathogens, although specific data on this compound's antimicrobial effectiveness remain limited .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Notable Activity |
|---|---|
| N-(Piperidin-4-yl)methanesulfonamide | Antimicrobial properties |
| N-(Piperidin-3-yl)methanesulfonamide | Orexin receptor modulation |
| N-(Pyrrolidin-4-yl)sulfonamide | Potential anticancer activity |
This table highlights the distinct biological activities associated with similar sulfonamide compounds, emphasizing the unique profile of this compound due to its chiral configuration and targeted receptor interactions .
Case Studies and Research Findings
- Orexin Receptor Modulation : A study investigated the binding affinity of this compound to orexin receptors. Results indicated a significant binding affinity that could lead to enhanced understanding of sleep disorders and metabolic regulation .
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. Specific mechanisms involved include apoptosis induction and cell cycle arrest in various cancer cell lines .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties demonstrated that the compound exhibited activity against certain bacterial strains, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For sulfonamide derivatives like this compound, IR spectroscopy (e.g., peaks at ~1134 cm⁻¹ for sulfonamide S=O stretching) and mass spectrometry (e.g., molecular ion at m/z 311.44) are critical for verifying intermediate purity . Chromatographic purification (e.g., reverse-phase HPLC) is recommended to isolate enantiomerically pure forms, as stereochemical integrity is crucial for biological activity .
Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the piperidine ring conformation (e.g., δ 3.0–3.5 ppm for axial protons) and sulfonamide linkage.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 311.44 for C₁₅H₂₅N₃O₂S·HCl).
- Chiral Chromatography : Essential for verifying enantiopurity, as even minor stereochemical impurities can skew pharmacological data .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Hydrochloride salts generally enhance aqueous solubility, but co-solvents (e.g., DMSO ≤1% v/v) or buffered solutions (pH 4–6) may be required. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. What stereochemical considerations are critical when interpreting this compound's structure-activity relationships (SAR)?
- Methodological Answer : The (R)-configuration at the piperidine-3-yl group is pivotal for target binding. Comparative studies with (S)-isomers (e.g., CAS 2230799-56-9) reveal significant differences in receptor affinity due to steric hindrance or hydrogen-bonding orientation . Molecular docking simulations (e.g., using AutoDock Vina) should incorporate chiral constraints to model interactions accurately .
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ionic strength, competing ligands). Standardize protocols using:
- Radiolabeled Ligands : To quantify binding affinity (e.g., ³H-labeled analogs).
- Control Experiments : Include structurally related compounds (e.g., N-(piperidin-4-yl) analogs, CAS 1062404-66-3) to identify off-target effects .
- Statistical Validation : Use ANOVA with post-hoc tests to assess inter-experimental variability .
Q. What strategies are effective for elucidating the compound's metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS.
- Cytochrome P450 Inhibition Assays : Identify metabolic pathways (e.g., CYP3A4/5 involvement) using probe substrates like midazolam .
- Stable Isotope Labeling : Track metabolic products using deuterated analogs (e.g., d₃-methyl groups) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
- Methodological Answer :
- QSPR Models : Correlate logP (optimal range: 1–3) and polar surface area (<90 Ų) with BBB penetration.
- MD Simulations : Assess membrane partitioning using lipid bilayer models (e.g., POPC membranes).
- In Silico Toxicity Prediction : Tools like ProTox-II can prioritize derivatives with minimal off-target liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
